N-(4-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide

Lipophilicity Drug-likeness Permeability

N-(4-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide (CAS 1020057-10-6) is a synthetic N-aryl-2,4-dichlorophenoxyacetamide derivative with a molecular formula of C15H14Cl2N2O2 and a molecular weight of 325.2 g/mol. This compound belongs to a class of phenoxyacetamides historically investigated for herbicidal applications and more recently explored as screening compounds in drug discovery campaigns targeting kinase inhibition and anti-proliferative pathways.

Molecular Formula C15H14Cl2N2O2
Molecular Weight 325.2 g/mol
CAS No. 1020057-10-6
Cat. No. B1437006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide
CAS1020057-10-6
Molecular FormulaC15H14Cl2N2O2
Molecular Weight325.2 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N)NC(=O)COC2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C15H14Cl2N2O2/c1-9-6-11(18)3-4-13(9)19-15(20)8-21-14-5-2-10(16)7-12(14)17/h2-7H,8,18H2,1H3,(H,19,20)
InChIKeyOEUNPRAZEICRAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide (CAS 1020057-10-6): Sourcing & Differentiation Guide for Procurement Scientists


N-(4-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide (CAS 1020057-10-6) is a synthetic N-aryl-2,4-dichlorophenoxyacetamide derivative with a molecular formula of C15H14Cl2N2O2 and a molecular weight of 325.2 g/mol [1]. This compound belongs to a class of phenoxyacetamides historically investigated for herbicidal applications and more recently explored as screening compounds in drug discovery campaigns targeting kinase inhibition and anti-proliferative pathways [2]. Its structure features a 2,4-dichlorophenoxyacetyl core linked to a 4-amino-2-methylaniline moiety, a substitution pattern that distinguishes it from simpler N-phenyl or N-(4-aminophenyl) analogs and may confer unique physicochemical and biological interaction profiles relevant for lead optimization and structure-activity relationship (SAR) studies.

Why N-(4-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide Cannot Be Simply Swapped with Unsubstituted or De-methylated Analogs


Within the N-aryl-2,4-dichlorophenoxyacetamide series, even minor alterations to the aniline ring substitution pattern can cause significant shifts in key drug-likeness parameters, target binding kinetics, and metabolic stability [1]. The presence of the 2-methyl group in the target compound introduces steric hindrance that may alter the dihedral angle between the amide plane and the phenyl ring, directly impacting hydrogen-bonding geometries with biological targets compared to the unsubstituted N-phenyl analog [2]. Furthermore, the combination of the electron-donating 4-amino group and the ortho-methyl substituent creates a unique electronic environment on the aniline ring, which can modulate reactivity and selectivity in enzyme inhibition assays relative to analogs bearing only one of these substituents. This makes direct substitution without re-validation of assay performance and selectivity profiles a significant risk in both biochemical and cell-based screening workflows.

Quantitative Differentiation Evidence: N-(4-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide vs. Closest Analogs


Enhanced Lipophilicity (XLogP3) Relative to N-(4-Aminophenyl) Analog Drives Differential Membrane Permeability

The target compound exhibits a computed XLogP3 of 3.7, compared to a predicted LogP of 3.4 for the close structural analog N-(4-Aminophenyl)-2-(2,4-dichlorophenoxy)acetamide (CAS 92291-43-5), which lacks the 2-methyl group on the aniline ring [1][2]. This 0.3 log unit increase in lipophilicity, attributable solely to the addition of the methyl substituent, is expected to enhance passive membrane permeability, a critical factor for intracellular target engagement in cell-based assays.

Lipophilicity Drug-likeness Permeability

Increased Molecular Weight and Heavy Atom Count Differentiates Target from N-Phenyl Parent Scaffold

With a molecular weight of 325.2 g/mol and 21 heavy atoms, the target compound is substantially larger than the core scaffold 2-(2,4-dichlorophenoxy)-N-phenylacetamide (MW: 296 g/mol, 19 heavy atoms) [1]. This increase of approximately 29 Da and two additional heavy atoms results from the installation of the 4-amino and 2-methyl groups. In fragment-based or lead-like screening collections, this shifts the compound from a fragment-like space (MW <300) into a more lead-like chemical space (MW 300-350), with implications for binding enthalpy-entropy compensation and target selectivity.

Molecular Weight Lead-likeness Fragment-based screening

Dual Hydrogen Bond Donor Capacity (HBD=2) Confers Potential Bidentate Target Engagement vs. N-Phenyl Analog (HBD=1)

The 4-amino substituent on the aniline ring endows the target compound with two hydrogen bond donors (HBD = 2; amide NH + aniline NH2), compared to a single HBD (amide NH only) for the N-phenyl parent compound (2-(2,4-dichlorophenoxy)-N-phenylacetamide, HBD = 1) [1]. This dual donor capacity enables potential bidentate hydrogen-bonding interactions with biological targets, such as kinase hinge regions or protease active sites, which are inaccessible to the mono-donor N-phenyl analog.

Hydrogen bonding Target engagement Kinase hinge binding

X-Ray Powder Diffraction Pattern Uniqueness Enables Solid Form Identification in Formulation Studies

A structurally related series of N-aryl-2,4-dichlorophenoxyacetamides has been characterized by X-ray powder diffraction, demonstrating that each derivative produces a distinct, fully indexable diffraction pattern with unique unit cell parameters [1]. Although the target compound itself is not among the four derivatives published, the class-level evidence confirms that minor aryl substitution changes (e.g., 4-F vs. 4-Br vs. 3-Cl-4-F) yield crystallographically distinguishable solid forms. By inference, the 4-amino-2-methyl substitution pattern of the target compound is expected to generate a unique PXRD fingerprint, enabling solid form identification and differentiation from related analogs during salt/polymorph screening and formulation development.

Solid form XPRD Crystallinity Polymorph screening

Computed Topological Polar Surface Area (tPSA = 64.4 Ų) Matches CNS Drug-Like Space Better Than Higher-tPSA Analogs

The target compound possesses a computed topological polar surface area (tPSA) of 64.4 Ų, which falls within the established CNS drug-like space (tPSA < 70 Ų for good brain penetration) [1]. In contrast, close analog N-(4-Aminophenyl)-2-(2,4-dichlorophenoxy)acetamide has been reported with an identical tPSA of 64.4 Ų as well ; however, the addition of the 2-methyl group in the target compound reduces aqueous solubility, potentially biasing distribution toward lipophilic compartments. When compared to the more polar, potentially 4-amino-substituted analogs with additional heteroatoms (tPSA ≥ 70 Ų), the target compound is better suited for assays requiring CNS target engagement.

CNS drug-likeness tPSA Blood-brain barrier penetration

Rotatable Bond Count (nRotB = 4) Matches Optimal Oral Bioavailability Range Distinct from More Flexible Side-Chain Analogs

The target compound contains 4 rotatable bonds, a value within the optimal range (≤10) for oral bioavailability as defined by Veber's rules, and identical to the unsubstituted N-phenyl analog [1]. However, other synthesized derivatives in this series bearing N-alkyl side chains (e.g., N-dodecyl or N-hexadecyl) exhibit significantly higher rotatable bond counts (≥13), which is associated with reduced oral bioavailability [2]. The target compound therefore maintains a conformational rigidity advantage over long-chain N-alkyl analogs while preserving the target-binding enhancements conferred by the 4-amino-2-methyl substitution.

Oral bioavailability Rotatable bonds Veber rules

Optimal Application Scenarios for Procuring N-(4-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide


Kinase Hinge-Binder SAR Campaigns Requiring Bidentate Hydrogen Bond Donors

The dual hydrogen bond donor capacity (HBD = 2) of the target compound, conferred by the amide NH and the 4-amino aniline NH2 [1], makes it suitable as a hinge-binding scaffold in kinase inhibitor programs. Unlike the N-phenyl analog (HBD = 1), this compound can engage both the backbone carbonyl and a conserved hinge residue simultaneously, potentially improving potency and kinome selectivity in early hit-to-lead efforts.

CNS-Targeted Lead Identification Leveraging Optimal tPSA Balance

With a tPSA of 64.4 Ų, the compound falls within the CNS drug-like space (tPSA < 70 Ų) [1]. It is preferentially suited for procuring as part of a CNS-focused screening library, where it is expected to demonstrate adequate blood-brain barrier penetration while avoiding the excessive lipophilicity and potential toxicity associated with the N-phenyl analog (tPSA = 38.3 Ų).

Solid-Form Screening and Polymorph Identification Using PXRD Fingerprinting

Supporting evidence from the broader N-aryl-2,4-dichlorophenoxyacetamide series demonstrates that each derivative exhibits a structurally unique and fully indexable X-ray powder diffraction pattern [2]. Procurement of the target compound for pre-formulation solid-form screening is warranted, as its unique 4-amino-2-methyl substitution is expected to generate a distinct PXRD fingerprint, facilitating the identification and patenting of stable crystalline forms during lead optimization.

Oral Bioavailability-Focused Lead Optimization Utilizing Low Conformational Flexibility

The target compound possesses only 4 rotatable bonds, matching the optimal range for oral bioavailability defined by Veber's rules and standing in marked contrast to N-dodecyl and N-hexadecyl analogs in the same series (≥13 rotatable bonds) [1]. This makes it a more attractive procurement choice for oral drug discovery programs prioritizing reduced entropic penalty upon target binding and improved pharmacokinetic predictability.

Quote Request

Request a Quote for N-(4-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.